molecular formula C22H30N2O3 B537739 17alpha-Aza-D-homo-5-androseno[16,17-d]isoxazol-3beta-yl acetate

17alpha-Aza-D-homo-5-androseno[16,17-d]isoxazol-3beta-yl acetate

Cat. No. B537739
M. Wt: 370.5 g/mol
InChI Key: OEKPCRMLGNUUCU-NPXXQDQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NSC-627757 is a novel DNA repair inhibitor.

Scientific Research Applications

Antitumor and Antileukemic Effects

  • A study has shown that a homo-aza-steroidal ester related to 17alpha-Aza-D-homo-5-androseno[16,17-d]isoxazol-3beta-yl acetate demonstrated significant antileukemic effects, notably increasing the lifespan in treatment of L1210 leukemia and P388 leukemia in experimental models (Wampler & Catsoulacos, 1977).
  • Another study focused on the preclinical evaluation of an homo-aza-steroid alkylating ester for the treatment of malignant melanoma. The compound, structurally related to 17alpha-Aza-D-homo-5-androseno[16,17-d]isoxazol-3beta-yl acetate, showed promising results in vitro and in vivo, exhibiting superior activity compared to dacarbazine, a standard treatment (Trafalis et al., 2003).

Conformational Studies

  • A study conducted a 2D NMR and conformational analysis of a prototype anti-tumor steroidal ester, which is closely related to 17alpha-Aza-D-homo-5-androseno[16,17-d]isoxazol-3beta-yl acetate. This research is pivotal for understanding the compound's anti-leukemic action and could serve as a template for developing similar compounds with varied toxicity and activity (Kapou et al., 2005).

Synthesis and Chemical Properties

  • A study reported the synthesis of some 4-aza and 17a-azasteroidal isoxazoles, including compounds structurally similar to 17alpha-Aza-D-homo-5-androseno[16,17-d]isoxazol-3beta-yl acetate. These compounds were prepared to explore their stability and potential biological applications (Gupta, Pathak, & Jindal, 1999).

Impact on Steroidogenic Pathways

  • Research on the compound abiraterone, which shares structural features with 17alpha-Aza-D-homo-5-androseno[16,17-d]isoxazol-3beta-yl acetate, highlighted the importance of the 16,17-double bond for irreversible inhibition of human cytochrome P45017alpha, a crucial enzyme in steroid biosynthesis. This suggests that similar compounds could play a role in manipulating steroidogenic pathways (Jarman, Barrie, & Llera, 1998).

properties

Product Name

17alpha-Aza-D-homo-5-androseno[16,17-d]isoxazol-3beta-yl acetate

Molecular Formula

C22H30N2O3

Molecular Weight

370.5 g/mol

IUPAC Name

[(1R,10S,14R,17S)-10,14-Dimethyl-7-oxa-6,9-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-4(8),5,19-trien-17-yl] acetate

InChI

InChI=1S/C22H30N2O3/c1-13(25)26-16-6-8-21(2)15(11-16)4-5-17-18(21)7-9-22(3)19(17)10-14-12-23-27-20(14)24-22/h4,12,16-19,24H,5-11H2,1-3H3/t16-,17+,18?,19?,21-,22-/m0/s1

InChI Key

OEKPCRMLGNUUCU-NPXXQDQYSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]2(C3CC[C@]4(C([C@@H]3CC=C2C1)CC5=C(N4)ON=C5)C)C

SMILES

CC(O[C@H]1CC[C@]2(C)C3CC[C@]4(C)NC5=C(C=NO5)CC4[C@]3([H])CC=C2C1)=O

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5=C(N4)ON=C5)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

NSC-627757;  NSC 627757;  NSC627757

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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17alpha-Aza-D-homo-5-androseno[16,17-d]isoxazol-3beta-yl acetate
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17alpha-Aza-D-homo-5-androseno[16,17-d]isoxazol-3beta-yl acetate
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17alpha-Aza-D-homo-5-androseno[16,17-d]isoxazol-3beta-yl acetate
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17alpha-Aza-D-homo-5-androseno[16,17-d]isoxazol-3beta-yl acetate
Reactant of Route 5
17alpha-Aza-D-homo-5-androseno[16,17-d]isoxazol-3beta-yl acetate
Reactant of Route 6
17alpha-Aza-D-homo-5-androseno[16,17-d]isoxazol-3beta-yl acetate

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